L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl-
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Overview
Description
L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl- is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The initial amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the histidine and proline residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxo-histidine or hydroxyproline derivatives.
Scientific Research Applications
L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl- has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: A shorter peptide with similar amino acid composition.
L-Histidine, L-tryptophyl-L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl-: Contains tryptophan instead of leucine, altering its properties.
Uniqueness
L-Histidine, L-leucyl-L-seryl-L-prolyl-L-arginyl-L-lysyl- is unique due to its specific amino acid sequence, which imparts distinct structural and functional characteristics. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Properties
CAS No. |
762273-72-3 |
---|---|
Molecular Formula |
C32H56N12O8 |
Molecular Weight |
736.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H56N12O8/c1-18(2)13-20(34)26(46)43-24(16-45)30(50)44-12-6-9-25(44)29(49)41-22(8-5-11-38-32(35)36)27(47)40-21(7-3-4-10-33)28(48)42-23(31(51)52)14-19-15-37-17-39-19/h15,17-18,20-25,45H,3-14,16,33-34H2,1-2H3,(H,37,39)(H,40,47)(H,41,49)(H,42,48)(H,43,46)(H,51,52)(H4,35,36,38)/t20-,21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
KLZLSHYLIVJHCM-OOPVGHQCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origin of Product |
United States |
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